molecular formula C13H13N3O B11149273 2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11149273
M. Wt: 227.26 g/mol
InChI Key: FSKBEICRFZDSBN-UHFFFAOYSA-N
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Description

2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule that contains the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-methyl-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C13H13N3O/c1-10-16-12(9-14)13(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,15H,7-8H2,1H3

InChI Key

FSKBEICRFZDSBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NCCC2=CC=CC=C2)C#N

Origin of Product

United States

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